Cas no 83-15-8 (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide)

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide structure
83-15-8 structure
Product Name:N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Numero CAS:83-15-8
MF:C13H15N3O2
MW:245.277102708817
CID:81709
PubChem ID:329758147
Update Time:2024-10-27

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Acetamidoantipyrine
    • N-(2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)acetamide
    • 4-acetamidophenazone
    • N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
    • 4-acetamido-2,3-dimethyl-1-phenylpyrazol-5-one
    • 4-Acetaminoantipyrine
    • 4-Acetoaminoantipyrine
    • 4-acetylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
    • 4-Acetylaminophenazone
    • Acetamide,N-antipyrinyl
    • Acetamidoantipyrine
    • Acetylaminoantipyrine
    • Antipyrine,4-acetamido
    • N-Acetyl-4-aminoantipyrine
    • N-Acetylaminoantipyrine
    • N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide
    • N-Antipyrinylacetamide
    • NSC 331807
    • Acetamide,N-antipyrinyl- (8CI)
    • Antipyrine, 4-acetamido- (6CI,7CI)
    • 4-(N-Acetylamino)antipyrine
    • 4-Acetylaminoantipyrine
    • N-Acetyl-4-aminophenazone
    • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
    • Acetamide, N-antipyrinyl- (8CI)
    • Antipyrine, 4-acetamido- (6CI, 7CI)
    • N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide (ACI)
    • Acetamide, N-(antipyrinyl)-
    • AI3-52432
    • Oprea1_507768
    • 4-AcetamidoAntipyrine-d3
    • FT-0631379
    • AAA METABOLITE OF METAMIZOLE
    • 83-15-8
    • NS00000226
    • MFCD00003141
    • Z27661913
    • F0034-0117
    • EINECS 201-457-0
    • Acetyl-4-aminoantipyrine
    • Q27156901
    • NSC-331807
    • J47.302B
    • Acetamide, N-antipyrinyl-
    • NSC331807
    • 4AAA
    • Oprea1_016919
    • AKOS000746331
    • SCHEMBL5050992
    • 4-Acetylaminoantipyrine 10 microg/mL in Acetonitrile
    • 4-Acetamidoantipyrin
    • SDCCGMLS-0064808.P002
    • 535H9N144Z
    • N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide
    • Acetamide,N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
    • Antipyrine, 4-acetamido-
    • MS-10581
    • SR-01000395595
    • Aminoantipyrine, N-acetyl-
    • 4-Acetamidoantipyrine, analytical standard
    • CHEMBL1831257
    • CS-0313868
    • N-Acetyl-4-Aminoantipyrin
    • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide #
    • InChI=1/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)
    • SDCCGMLS-0064808.P001
    • CHEBI:83513
    • OIAGWXKSCXPNNZ-UHFFFAOYSA-N
    • A840513
    • Acetamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
    • OIAGWXKSCXPNNZ-UHFFFAOYSA-
    • DTXSID40232106
    • 4-AAA
    • Acetamide,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
    • UNII-535H9N144Z
    • SR-01000395595-1
    • 4-Acetamido Antipyrine
    • HY-W268542
    • G77246
    • DB-056685
    • MDL: MFCD00003141
    • Inchi: 1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)
    • Chiave InChI: OIAGWXKSCXPNNZ-UHFFFAOYSA-N
    • Sorrisi: O=C(C)NC1=C(C)N(C)N(C2C=CC=CC=2)C1=O

Proprietà calcolate

  • Massa esatta: 245.11600
  • Massa monoisotopica: 245.116
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 397
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.6A^2
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: Cristalli giallo chiaro.
  • Densità: 1.1477 (rough estimate)
  • Punto di fusione: 200-203 °C (lit.)
  • Punto di ebollizione: 388.24°C (rough estimate)
  • Punto di infiammabilità: Not available
  • Indice di rifrazione: 1.5600 (estimate)
  • PSA: 56.03000
  • LogP: 1.51580
  • Pressione di vapore: Not available
  • Solubilità: Solubile in acqua ed etanolo, moderatamente solubile in acetato di etile caldo e cloroformio, leggermente solubile in benzene, insolubile in benzina grezza.

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Informazioni sulla sicurezza

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dati doganali

  • CODICE SA:2933199090
  • Dati doganali:

    Codice doganale cinese:

    2933199090

    Panoramica:

    2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
A141500-50mg
4-Acetamido Antipyrine
83-15-8
50mg
$ 212.00 2023-09-09
TRC
A141500-500mg
4-Acetamido Antipyrine
83-15-8
500mg
$ 1610.00 2023-09-09
Fluorochem
011067-50g
4-Acetamidoantipyrine
83-15-8 98%
50g
£105.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
55669-100MG
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
83-15-8
100mg
¥3037.07 2023-10-23
Apollo Scientific
OR0161-5g
4-Acetamidoantipyrine
83-15-8 97%
5g
£40.00 2023-09-01
Apollo Scientific
OR0161-25g
4-Acetamidoantipyrine
83-15-8 97%
25g
£88.00 2023-09-01
TRC
A141500-100mg
4-Acetamido Antipyrine
83-15-8
100mg
$ 184.00 2023-04-19
TRC
A141500-1g
4-Acetamido Antipyrine
83-15-8
1g
$ 1443.00 2023-04-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
55669-100MG
83-15-8
100MG
¥2781.2 2023-01-15
Life Chemicals
F0034-0117-2μmol
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
83-15-8 90%+
2μmol
$85.5 2023-08-18

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Chloroform ;  rt; 3 min, rt
1.2 Catalysts: Nickel dichloride
Riferimento
NMR-Derived Models of Amidopyrine and Its Metabolites in Complexes with Rabbit Cytochrome P450 2B4 Reveal a Structural Mechanism of Sequential N-Dealkylation
Roberts, Arthur G.; et al, Biochemistry, 2011, 50(12), 2123-2134

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Acetic anhydride ;  1 h, reflux
Riferimento
Design and synthesis of some new thiophene, thienopyrimidine and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents
Aly, Hala M.; et al, European Journal of Medicinal Chemistry, 2011, 46(9), 4566-4572

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Acetic acid ;  reflux
Riferimento
Studies on new cyclic imides obtained from aminophenazone with analgesic properties: potent effects of a 3,4-dichloromaleimide derivative
De Campos, Fatima; et al, Arzneimittel-Forschung, 2002, 52(6), 455-461

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Acetic acid ;  reflux
Riferimento
Studies on new cyclic imides obtained from aminophenazone with analgesic properties: potent effects of a 3,4-dichloromaleimide derivative
De Campos, Fatima; et al, Arzneimittel-Forschung, 2002, 52(6), 455-461

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  rt
2.1 Solvents: Acetic acid ;  reflux
Riferimento
Studies on new cyclic imides obtained from aminophenazone with analgesic properties: potent effects of a 3,4-dichloromaleimide derivative
De Campos, Fatima; et al, Arzneimittel-Forschung, 2002, 52(6), 455-461

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  rt
2.1 Solvents: Acetic acid ;  reflux
Riferimento
Studies on new cyclic imides obtained from aminophenazone with analgesic properties: potent effects of a 3,4-dichloromaleimide derivative
De Campos, Fatima; et al, Arzneimittel-Forschung, 2002, 52(6), 455-461

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt; 1 h, rt
Riferimento
Ru-Catalyzed C(sp2)-H Bond Arylation of Benzamides Bearing a Novel 4-Aminoantipyrine as a Directing Group
Al Mamari, Hamad H.; et al, European Journal of Organic Chemistry, 2021, 2021(25), 3598-3603

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sulfur trioxide
Riferimento
Preparation of antipyrilamides
Kravchenya, N. A., Khimiko-Farmatsevticheskii Zhurnal, 1984, 18(10), 1241-2

Metodo di produzione 9

Condizioni di reazione
1.1 5 min, rt
Riferimento
Tetra(acetoxymethyl)glycoluril as an efficient and novel reagent for acylation of amines
Boudebouz, Imene; et al, International Journal of ChemTech Research, 2018, 11(5), 301-315

Metodo di produzione 10

Condizioni di reazione
Riferimento
Simultaneous determination of the main metabolites of dipyrone by high-pressure liquid chromatography
Damm, D., Arzneimittel-Forschung, 1989, 39(11), 1415-17

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Pyridine ;  reflux
Riferimento
Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study
Iqbal, Jamshed; et al, European Journal of Pharmacology, 2018, 832, 11-24

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Pyridine ;  24 h, 20 °C
2.1 5 min, rt
Riferimento
Tetra(acetoxymethyl)glycoluril as an efficient and novel reagent for acylation of amines
Boudebouz, Imene; et al, International Journal of ChemTech Research, 2018, 11(5), 301-315

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  2 h, reflux
2.1 Reagents: Pyridine ;  reflux
Riferimento
Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study
Iqbal, Jamshed; et al, European Journal of Pharmacology, 2018, 832, 11-24

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Water ;  pH 10 - 12, 50 - 60 °C
2.1 Solvents: Pyridine ;  24 h, 20 °C
3.1 5 min, rt
Riferimento
Tetra(acetoxymethyl)glycoluril as an efficient and novel reagent for acylation of amines
Boudebouz, Imene; et al, International Journal of ChemTech Research, 2018, 11(5), 301-315

Metodo di produzione 15

Condizioni di reazione
1.1 60 min, 110 °C
Riferimento
Mechanochemical Activation of the Reaction of Tetraacetylglycoluril with Some Cyclic Primary Amines. Synthesis of Acetamides
Bakibaev, A. A.; et al, Russian Journal of Organic Chemistry, 2018, 54(4), 668-669

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Raw materials

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Preparation Products

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:83-15-8)N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Numero d'ordine:A840513
Stato delle scorte:in Stock
Quantità:50g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:50
Prezzo ($):290.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:83-15-8)N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
A840513
Purezza:99%
Quantità:50g
Prezzo ($):290.0
Email